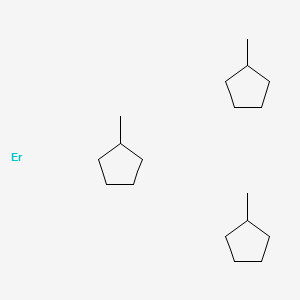

Erbium;methylcyclopentane

Description

Historical Perspectives on Lanthanide Organometallics

The journey of organolanthanide chemistry began with the discovery of the lanthanide elements themselves in the late 18th century. wikipedia.org However, the synthesis and characterization of their organometallic derivatives did not gain significant momentum until after the landmark discovery of ferrocene (B1249389) in 1951. wikipedia.orgacs.org This pivotal moment in organometallic chemistry spurred researchers to explore similar "sandwich" compounds with the f-block elements. pbworks.comnih.gov In 1954, the first tricyclopentadienyl derivatives of several lanthanides were successfully synthesized, laying the groundwork for the field. pbworks.com These initial compounds, while sensitive to air and moisture, demonstrated surprising thermal stability. pbworks.com A comprehensive review by Herbert Schumann in 1984 further solidified the foundations of organolanthanide chemistry. researchgate.net

Evolution of Cyclopentadienyl-Derived Ligands in Rare Earth Chemistry

The cyclopentadienyl (B1206354) (Cp) ligand and its substituted variants have become cornerstones of organometallic chemistry. acs.orgrsc.org Their ability to stabilize metal centers and influence their electronic and steric properties is well-established. nih.gov For the large lanthanide ions, bulky substituted cyclopentadienyl ligands, such as those with methyl or silyl (B83357) groups, proved crucial in the 1980s for synthesizing stable complexes. pbworks.com The modification of the basic Cp ring allows for fine-tuning of the resulting complex's properties, impacting everything from catalytic activity to stability. nih.gov While the majority of organolanthanide complexes feature cyclopentadienyl-type ligands, research continues to explore new ligand systems. pbworks.comresearchgate.net

Research Significance of Erbium;methylcyclopentane in Contemporary Coordination Chemistry

Erbium;methylcyclopentane, more formally known as tris(methylcyclopentadienyl)erbium(III) or Er(C₅H₄CH₃)₃, holds a notable position in modern coordination chemistry. chembk.comamericanelements.com Its significance stems from the unique properties imparted by the erbium ion and the methylcyclopentadienyl ligands. The erbium(III) ion is known for its characteristic pink fluorescence and useful magnetic properties, making its complexes candidates for optical and magnetic materials. americanelements.comsmolecule.com The methylcyclopentadienyl ligands provide a stable coordination environment and enhance the volatility of the complex, a crucial property for applications in materials science, such as thin-film deposition. americanelements.comresearchgate.net The study of such compounds contributes to a deeper understanding of the bonding and reactivity of f-block elements. nih.gov

Scope and Objectives of Erbium;methylcyclopentane Research

Current research on erbium;methylcyclopentane and related complexes is multifaceted. A primary objective is the development of advanced materials. For instance, these compounds serve as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for creating erbium oxide thin films, which have applications in electronics and optics. researchgate.netresearchgate.netresearchgate.net Another key area of investigation is their potential in catalysis. chembk.comsmolecule.com The unique electronic structure of erbium can be harnessed to activate small molecules. smolecule.com Furthermore, there is ongoing interest in their magnetic properties, with potential applications in the development of single-molecule magnets (SMMs). smolecule.comscispace.com Future research will likely focus on enhancing the stability and performance of these materials and exploring novel catalytic transformations. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H36Er |

|---|---|

Molecular Weight |

419.7 g/mol |

IUPAC Name |

erbium;methylcyclopentane |

InChI |

InChI=1S/3C6H12.Er/c3*1-6-4-2-3-5-6;/h3*6H,2-5H2,1H3; |

InChI Key |

GSEKSWXACFITKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1.CC1CCCC1.CC1CCCC1.[Er] |

Origin of Product |

United States |

Synthetic Methodologies for Tris Methylcyclopentadienyl Erbium Iii

Mechanistic Understanding of Synthetic Routes to Erbium;methylcyclopentane

The primary synthetic route to Tris(methylcyclopentadienyl)erbium(III) is the salt metathesis reaction. iastate.eduacs.org This method involves the reaction of an erbium halide, typically erbium(III) chloride (ErCl₃), with an alkali metal salt of methylcyclopentadiene (B1197316), such as sodium methylcyclopentadienide (Na(MeCp)) or potassium methylcyclopentadienide (K(MeCp)).

The fundamental mechanism involves a double displacement reaction where the chloride ions on the erbium precursor are replaced by the methylcyclopentadienyl anions. The driving force for this reaction is typically the formation of a stable, insoluble alkali metal halide (e.g., NaCl or KCl), which precipitates out of the reaction mixture, shifting the equilibrium towards the formation of the desired organoerbium product. The reaction is generally performed in an aprotic organic solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and the precipitation of the salt byproduct.

Precursor Design and Ligand Synthesis for Organoerbium Complexes

The selection and preparation of precursors are critical for the successful synthesis of Tris(methylcyclopentadienyl)erbium(III).

Erbium Precursor : The most common erbium precursor is anhydrous erbium(III) chloride (ErCl₃). Its purity and anhydrous nature are paramount, as any moisture can lead to the formation of erbium oxides and hydroxides, significantly reducing the yield of the desired organometallic product.

Ligand Precursor : The methylcyclopentadienyl ligand is introduced using an alkali metal salt. This salt is typically synthesized in situ or prepared beforehand by reacting methylcyclopentadiene dimer with a strong base like sodium hydride (NaH), potassium hydride (KH), or an alkali metal in a suitable solvent.

Table 1: Common Precursors for Er(MeCp)₃ Synthesis

| Precursor Type | Chemical Name | Formula | Role in Synthesis |

|---|---|---|---|

| Metal Source | Erbium(III) Chloride | ErCl₃ | Provides the central erbium ion. |

| Ligand Source | Sodium Methylcyclopentadienide | Na(C₅H₄CH₃) | Donates the methylcyclopentadienyl ligand. |

| Ligand Source | Potassium Methylcyclopentadienide | K(C₅H₄CH₃) | Donates the methylcyclopentadienyl ligand. |

| Ligand Source | Lithium Methylcyclopentadienide | Li(C₅H₄CH₃) | Donates the methylcyclopentadienyl ligand. |

Optimization of Reaction Conditions and Yield Enhancement for Erbium;methylcyclopentane Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of Tris(methylcyclopentadienyl)erbium(III). nih.gov Key parameters that are manipulated include temperature, solvent, reaction time, and stoichiometry. researchgate.netresearchgate.net

Solvent : Anhydrous, aprotic solvents such as tetrahydrofuran (THF) are preferred. THF is effective at dissolving the organometallic reagents and the erbium precursor, while also allowing for the precipitation of the alkali halide byproduct. Other solvents like diethyl ether or toluene (B28343) can also be used. uleth.ca

Temperature : The reaction is often initiated at a reduced temperature (e.g., -78 °C to 0 °C) to control the exothermic nature of the salt metathesis reaction and to minimize side reactions. After the initial addition of reagents, the mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. uleth.ca

Stoichiometry : A stoichiometric ratio of three equivalents of the methylcyclopentadienyl salt to one equivalent of erbium(III) chloride is used. A slight excess of the ligand salt may be employed to ensure complete conversion of the erbium halide.

Reaction Time : Reaction times can vary, but typically range from a few hours to overnight to ensure complete substitution of the chloride ligands. uleth.ca

Recent advancements in reaction optimization may involve high-throughput experimentation (HTE) and data-driven approaches to more rapidly identify the ideal set of conditions. nih.gov

Table 2: Example of Optimized Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants, precipitation of salt byproduct. |

| Temperature | Initial at -35 °C, then warm to ambient. uleth.ca | Controls reaction rate, minimizes side products. |

| Stoichiometry | ~3:1 ratio of Li(MeCp) to ErCl₃ | Ensures complete ligand substitution. |

| Reaction Time | 1.5 - 18 hours | Allows for reaction completion. uleth.ca |

Advanced Purification and Isolation Techniques for Organoerbium Compounds

Given that Tris(methylcyclopentadienyl)erbium(III) is highly sensitive to air and moisture, all purification and isolation procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. iastate.edu

Filtration : The first step in purification is the removal of the precipitated alkali halide salt. This is achieved by filtering the reaction mixture through a fine porosity frit.

Solvent Removal : The solvent is then removed from the filtrate under reduced pressure (in vacuo) to yield the crude product.

Sublimation : The most common and effective method for purifying Er(MeCp)₃ is vacuum sublimation. youtube.com The crude product is heated under high vacuum (e.g., 0.01 mmHg), causing the desired compound to sublime and collect on a cold surface as a purified, crystalline solid, leaving non-volatile impurities behind. abcr.com

Recrystallization : An alternative method is recrystallization from a suitable non-polar solvent like pentane (B18724) or hexane. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the purified compound crystallizes out.

The choice of purification method depends on the scale of the synthesis and the desired final purity. nih.gov

Stereochemical Control in Methylcyclopentadienyl Erbium Synthesis

Stereochemistry in the context of Tris(methylcyclopentadienyl)erbium(III) refers to the spatial arrangement of the three methylcyclopentadienyl ligands around the central erbium ion. rijournals.comfiveable.me While the methylcyclopentadienyl ligand itself is achiral, the introduction of chirality can be achieved by using substituted, chiral cyclopentadienyl (B1206354) ligands.

Achieving stereochemical control in these types of syntheses is a significant challenge in organometallic chemistry. rijournals.comresearchgate.net Strategies to influence the stereochemistry include:

Chiral Ligands : Employing enantiomerically pure cyclopentadienyl ligands with chiral substituents. This is the most direct method for producing chiral organolanthanide complexes.

Chiral Auxiliaries : Using a chiral auxiliary that temporarily attaches to the ligand or metal center to direct the stereochemical outcome of the reaction, and is subsequently removed. researchgate.net

Catalyst Control : While less common for this specific synthesis, chiral catalysts can be used in some organometallic reactions to favor the formation of one stereoisomer over another. researchgate.net

For standard Tris(methylcyclopentadienyl)erbium(III), the primary concern is not chirality but ensuring the complete formation of the tris-substituted complex rather than mono- or bis-substituted species. However, research into diastereoselective synthesis is crucial for creating advanced materials and catalysts where the specific 3D structure is key to its function. nih.gov

Green Chemistry Principles Applied to the Synthesis of Erbium;methylcyclopentane

Applying green chemistry principles to the synthesis of highly reactive organometallic compounds like Er(MeCp)₃ presents unique challenges, but opportunities for improvement exist. researchgate.net

Atom Economy : The salt metathesis reaction has a moderate atom economy, as a significant portion of the mass is converted into the alkali salt byproduct. Investigating alternative routes, such as direct reaction of the metal with the ligand precursor, could improve atom economy.

Solvent Reduction : While solvents are necessary for the standard synthesis, research into solvent-free or mechanochemical methods could drastically reduce solvent waste. sciengine.com Low-heating solid-state reactions have been explored for some organolanthanide complexes, offering a greener alternative. sciengine.com

Energy Efficiency : Optimizing reaction times and temperatures to use the minimum amount of energy is a key green chemistry goal. This could involve finding more active catalyst systems or reaction promoters that allow for lower temperatures or shorter reaction times.

Use of Safer Solvents : While THF and toluene are effective, they are also volatile and flammable. Exploring the use of less hazardous solvents, or even ionic liquids as reaction media, represents a frontier in green organometallic synthesis. researchgate.net

The development of green synthetic pathways is an ongoing effort in organometallic chemistry, balancing the need for high-purity, reactive compounds with environmental and safety considerations. iastate.edu

Advanced Structural Characterization and Spectroscopic Analysis of Erbium;methylcyclopentane

Elucidation of Molecular and Crystal Structures via Diffraction Methods

Diffraction methods are indispensable for determining the precise atomic arrangement of crystalline solids. For organometallic compounds like Tris(methylcyclopentadienyl)erbium(III), both single-crystal and powder X-ray diffraction provide critical data on molecular geometry, crystal packing, and solid-state forms.

Single-Crystal X-ray Diffraction Studies of Erbium;methylcyclopentane Adducts

For instance, studies on mononuclear half-sandwich complexes such as [L-Er-Cl2(THF)2], where L is a substituted cyclopentadienyl (B1206354) ligand, have been successfully characterized by SCXRD. researchgate.net These studies reveal that the erbium ion is typically found in a distorted tetrahedral or trigonal bipyramidal geometry, depending on the coordination of ancillary ligands like tetrahydrofuran (B95107) (THF). The Er-C distances to the cyclopentadienyl ring carbons are a key metric, indicating the nature of the metal-ligand bond. Similarly, the crystal structure of the neodymium analogue, [Nd(Cptt)3] (where Cptt is a di-tert-butyl substituted cyclopentadienyl ligand), shows the central metal ion coordinated by three cyclopentadienyl rings in a trigonal planar arrangement. researchgate.net

From these related structures, the anticipated molecular structure of an Erbium;methylcyclopentane adduct would feature the central Er(III) ion η⁵-coordinated to the methylcyclopentadienyl rings. The methyl group substitution on the cyclopentadienyl ring can influence the crystal packing and, to a lesser extent, the electronic properties of the complex.

Table 1: Representative Crystallographic Data for a Related Lanthanide Cyclopentadienyl Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.35 |

| b (Å) | 14.21 |

| c (Å) | 10.55 |

| β (°) | 98.5 |

| Ln-C (avg. Å) | 2.65 - 2.75 |

Note: Data is illustrative and based on typical findings for related lanthanide metallocenes.

Powder X-ray Diffraction Analysis of Solid-State Forms

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the bulk crystalline nature of a material. carleton.edu It is primarily used for phase identification, determination of sample purity, and refinement of unit cell parameters. libretexts.orgwarwick.ac.uk For a synthesized batch of Erbium;methylcyclopentane, PXRD would serve as a fingerprinting method to confirm the identity of the crystalline solid against a known standard or a pattern calculated from single-crystal data. wikipedia.org

The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), consists of a series of peaks whose positions are dictated by the unit cell dimensions (Bragg's Law) and whose intensities are determined by the arrangement of atoms within the unit cell. libretexts.org Any crystalline impurities in the sample would present their own distinct set of diffraction peaks, allowing for an assessment of purity. researchgate.net Furthermore, PXRD can be used to identify different polymorphs (different crystal packing arrangements of the same molecule), which may exhibit distinct physical properties.

Spectroscopic Probes for Electronic Structure and Bonding in Erbium;methylcyclopentane

Spectroscopic techniques probe the energy levels within a molecule, providing detailed information about its electronic structure, the nature of chemical bonds, and the local environment of specific atoms.

Vibrational Spectroscopic Investigations (Infrared and Raman) of Ligand-Metal Interactions

The spectra can be divided into three main regions:

Internal Ligand Modes: Vibrations occurring within the MeCp ring, such as C-H and C-C stretching and bending modes. These are generally observed at higher frequencies (>600 cm⁻¹) and are only slightly perturbed upon coordination to the metal. figshare.comacs.org

Ligand-Metal Skeletal Modes: Vibrations involving the entire MeCp ring moving relative to the erbium ion. These occur at lower frequencies (<600 cm⁻¹) and are direct probes of the metal-ligand bond strength. Key modes include the symmetric metal-ring stretching vibration (ν M-ring) and ring-tilt modes. figshare.comacs.org

Methyl Group Modes: Vibrations associated with the methyl substituent, such as C-H stretching and bending, which can provide information on the substituent's orientation and interaction with its environment.

Studies on analogous metal-cyclopentadienyl complexes have established a vibrational fingerprint for the M-(η⁵-C₅H₅) unit. figshare.comacs.org The frequency of the metal-ring stretching mode is correlated with the strength of the metal-ligand bond. acs.org

Table 2: Typical Vibrational Frequencies for Metal-Cyclopentadienyl Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (ring) | 3050 - 3150 | IR, Raman |

| C-C Stretch (ring) | 1400 - 1450 | IR, Raman |

| C-H Out-of-Plane Bend | 750 - 850 | IR |

| Symmetric Ring Breathing | ~1100 | Raman (strong) |

| Metal-Ring Stretch | 200 - 450 | Raman, Far-IR |

| Ring Tilt | 250 - 500 | IR, Raman |

Source: Adapted from general findings for metallocenes. figshare.comacs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Erbium(III) in Organometallic Environments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes unpaired electrons. It is therefore an ideal tool for studying paramagnetic species like Er(III) complexes. nih.gov The Er(III) ion has a 4f¹¹ electronic configuration, making it a Kramers ion, which ensures that at least one EPR transition will be observable in a magnetic field.

The EPR spectrum is typically presented as the derivative of the absorption, and its features are described by the g-tensor . The principal values of the g-tensor (gx, gy, gz) reflect the interaction of the unpaired electron spin with the external magnetic field and are highly sensitive to the local symmetry of the crystal field around the erbium ion. aps.org For example, an Er(III) ion in a perfectly cubic environment would show an isotropic signal (gx = gy = gz), whereas a lower symmetry environment (e.g., trigonal or monoclinic) results in an anisotropic spectrum with three different g-values. aps.org

Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can be used to measure weak magnetic interactions (hyperfine couplings) between the electron spin on the erbium ion and the nuclear spins of the ligand atoms (¹H and ¹³C). nih.gov The magnitude of these couplings provides a direct measure of the degree of covalency in the metal-ligand bond. Studies on related lanthanide-cyclopentadienyl complexes have shown that these interactions are generally very small, confirming the predominantly ionic and electrostatic nature of the bonding between the lanthanide 4f orbitals and the ligand. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Erbium;methylcyclopentane |

| Tris(methylcyclopentadienyl)erbium(III) |

| Tetrahydrofuran |

| Neodymium |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. In the context of tris(methylcyclopentadienyl)erbium (B6318717), XAS at the erbium L-edge or K-edge would provide valuable insights. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination chemistry of the erbium atom. Analysis of the XANES fine structure could confirm the expected +3 oxidation state of erbium in the complex.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment of the absorbing atom. By analyzing the oscillations in the EXAFS spectrum, it would be possible to determine the coordination number of the erbium center and the precise bond lengths between the erbium atom and the carbon atoms of the methylcyclopentadienyl ligands.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that determines the elemental composition and the chemical and electronic state of the elements within a material. researchgate.net An XPS analysis of tris(methylcyclopentadienyl)erbium would involve irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

The resulting spectrum would show peaks corresponding to the core-level electron binding energies of the constituent elements: erbium, carbon, and hydrogen. The high-resolution spectrum of the Er 4d region would be of particular interest. While complex due to multiplet splitting, the binding energy of the Er 4d peak would be indicative of the +3 oxidation state. thermofisher.com The C 1s spectrum would reveal information about the different carbon environments within the methylcyclopentadienyl ligands, distinguishing between the carbons of the cyclopentadienyl ring and the methyl group.

A hypothetical table of expected XPS binding energies for tris(methylcyclopentadienyl)erbium is presented below, based on typical values for similar compounds.

| Element | Core Level | Expected Binding Energy (eV) |

| Er | 4d | ~168 - 170 |

| C | 1s | ~284 - 285 |

Note: These are estimated values and would require experimental verification.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For tris(methylcyclopentadienyl)erbium, mass spectrometry would be used to confirm the molecular weight and to obtain information about the compound's stability and bonding through analysis of its fragmentation pattern.

Using a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI), the parent molecular ion [Er(C₅H₄CH₃)₃]⁺ would be generated. The measured mass-to-charge ratio of this ion would correspond to the molecular weight of the compound, which is approximately 404.6 g/mol . nih.gov

Under the high-energy conditions of the mass spectrometer, the molecular ion would likely undergo fragmentation. A plausible fragmentation pathway would involve the sequential loss of the methylcyclopentadienyl ligands. This would result in the appearance of fragment ions in the mass spectrum at lower mass-to-charge ratios.

A predicted fragmentation pattern for tris(methylcyclopentadienyl)erbium is outlined in the following table:

| Ion | m/z (approximate) |

| [Er(C₅H₄CH₃)₃]⁺ | 404.6 |

| [Er(C₅H₄CH₃)₂]⁺ | 325.5 |

| [Er(C₅H₄CH₃)]⁺ | 246.4 |

| [Er]⁺ | 167.3 |

| [C₅H₄CH₃]⁺ | 79.1 |

Note: The m/z values are based on the most abundant isotopes of the elements.

Gas-Phase Electron Diffraction for Molecular Structure Determination

In a GED experiment, a beam of high-energy electrons is diffracted by the gas-phase molecules. The resulting diffraction pattern, which consists of a series of concentric rings, is recorded. The analysis of the scattering pattern allows for the determination of the internuclear distances within the molecule.

For tris(methylcyclopentadienyl)erbium, GED would be able to determine the Er-C bond lengths and the geometry of the coordination of the methylcyclopentadienyl ligands to the central erbium atom. It could also provide information on the conformation of the methyl groups relative to the cyclopentadienyl rings. This data is crucial for understanding the nature of the bonding and the steric interactions within the molecule.

Theoretical and Computational Investigations of Erbium;methylcyclopentane

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organolanthanide complexes, offering a balance between computational cost and accuracy. nih.govescholarship.org Studies on complexes like Er(Cp)₃ provide significant insights into the nature of the erbium-ligand bonds and the distribution of electron density.

The bonding in Er(MeCp)₃ is primarily ionic, a characteristic feature of lanthanide complexes, arising from the interaction between the positively charged Er³⁺ ion and the negatively charged methylcyclopentadienyl (MeCp⁻) rings. However, a degree of covalency, involving the overlap of erbium 5d and 6s orbitals with the π-system of the ligands, is crucial for a complete description of the bonding. DFT calculations elucidate this by analyzing the composition of the molecular orbitals.

Key findings from DFT studies on analogous systems reveal that the highest occupied molecular orbitals (HOMOs) are typically centered on the cyclopentadienyl-type ligands, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly of erbium 4f character. The energy gap between these orbitals is a critical parameter influencing the reactivity and electronic properties of the complex. The methyl group in Er(MeCp)₃, being weakly electron-donating, is expected to slightly raise the energy of the ligand-based orbitals compared to Er(Cp)₃, which can subtly influence the complex's properties.

Table 1: Representative DFT-Calculated Parameters for Er(Cp)₃ (Data extrapolated from studies on analogous lanthanide cyclopentadienyl (B1206354) complexes)

| Parameter | Calculated Value | Significance |

| Er-C (ring) average bond length | 2.65 - 2.75 Å | Indicates the primary coordination interaction distance. |

| Cp-Er-Cp angle | ~120° | Reflects the trigonal planar arrangement of the ligands around the metal center. |

| Mulliken Charge on Er | +1.5 to +1.8 | Shows significant charge transfer from ligands to the metal, but less than the formal +3, indicating some covalency. |

| HOMO-LUMO Gap | ~3.5 - 4.5 eV | Influences electronic transitions and photochemical stability. |

Ab Initio Calculations of Molecular Orbitals and Reactivity Descriptors

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous framework for understanding molecular orbitals and predicting reactivity. wiley.comdtic.mil While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF techniques (e.g., Møller-Plesset perturbation theory) offer a detailed picture of electron correlation effects, which can be significant for systems with heavy elements like erbium.

Calculations on Er(Cp)₃ and related complexes show that the valence molecular orbitals are a mix of ligand π-orbitals and erbium 5d, 6s, and 6p orbitals. The 4f orbitals of erbium are generally considered to be part of the core and participate less in direct bonding, though their energy levels are crucial for the magnetic and optical properties of the complex. escholarship.org

Reactivity descriptors, derived from the electronic structure, can predict how Er(MeCp)₃ might interact with other chemical species.

Fukui Functions: These indicate the most likely sites for nucleophilic or electrophilic attack. For Er(MeCp)₃, the erbium center is the primary electrophilic site, while the carbon atoms of the MeCp rings are potential nucleophilic sites.

Table 2: Conceptual Reactivity Descriptors (Illustrative Values)

| Descriptor | Definition | Predicted Trend for Er(MeCp)₃ |

| Chemical Potential (μ) | Measures the escaping tendency of an electron. | Moderately negative, indicating stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | High, characteristic of a hard Lewis acid. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | High, confirming strong electrophilic character at the Er center. |

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, Molecular Dynamics (MD) simulations are essential for understanding the behavior of Er(MeCp)₃ in solution. acs.orgclemson.edu These simulations model the movement of the complex and surrounding solvent molecules over time, providing information on solvation structures, ligand dynamics, and transport properties.

Ab initio MD simulations, where forces are calculated "on-the-fly" using quantum mechanics, can offer a highly accurate picture of the immediate solvation shell around the erbium complex. researchgate.net Key findings from such simulations on related erbium systems include:

Coordination of Solvent: In coordinating solvents like THF or water, solvent molecules can interact with the erbium center, potentially altering the geometry and reactivity of the complex.

Residence Time: The average time a solvent molecule spends in the first solvation shell of the erbium ion can be calculated, offering insights into ligand exchange dynamics. For erbium aquo ions, ligand exchange occurs on the picosecond timescale. acs.orgresearchgate.net

Table 3: Typical Outputs from a Molecular Dynamics Simulation of an Erbium Complex in Solution

| Property | Description | Typical Finding |

| Radial Distribution Function (g(r)) | Probability of finding a solvent molecule at a certain distance from the Er atom. | Shows distinct peaks corresponding to ordered solvation shells. |

| Coordination Number | The average number of solvent molecules in the first solvation shell. | Varies depending on the solvent and steric bulk of the primary ligands. |

| Mean Square Displacement (MSD) | Measures the average distance the complex travels over time. | Used to calculate the diffusion coefficient of the complex in the solvent. |

| Ligand Residence Time | Average duration a solvent ligand remains coordinated to the metal center. | For Er³⁺(aq), this is in the picosecond range, indicating labile coordination. researchgate.net |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules like Er(MeCp)₃. By simulating these spectra, researchers can validate experimental results and assign specific spectral features to molecular structures and transitions.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the complex. acs.org The calculated spectrum can be compared with experimental data to confirm the molecular structure. Key predicted bands for Er(MeCp)₃ would include C-H stretches of the ring and methyl group, C-C ring vibrations, and the low-frequency Er-ligand vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra for paramagnetic lanthanide complexes is challenging due to the influence of the unpaired f-electrons. However, specialized computational methods can calculate the paramagnetic shifts, providing a link between the observed NMR signals and the electronic and geometric structure of the complex.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. nih.gov For Er(MeCp)₃, these spectra would be dominated by ligand-to-metal charge transfer (LMCT) bands in the UV region, and the very weak, sharp f-f transitions characteristic of the Er³⁺ ion in the visible and near-infrared regions.

Table 4: Computationally Predicted Spectroscopic Data for an Analogous Er(Cp)₃ System

| Spectroscopy Type | Predicted Feature | Corresponding Molecular Motion/Transition |

| IR Spectroscopy | Strong bands at ~3100 cm⁻¹ | C-H stretching of the Cp ring |

| Bands in the 1000-1450 cm⁻¹ range | C-C stretching and C-H bending modes | |

| Bands below 400 cm⁻¹ | Er-Cp stretching and tilting modes | |

| UV-Vis Spectroscopy | Intense absorption bands (< 350 nm) | π → 5d/6s ligand-to-metal charge transfer (LMCT) |

| Weak, sharp absorptions (Vis/NIR) | Laporte-forbidden 4f-4f electronic transitions of Er³⁺ |

Quantum Chemical Modeling of Ligand-Metal Bonding in Organoerbium Complexes

Quantum chemical modeling provides a deep, quantitative understanding of the nature of the chemical bond between the erbium center and its ligands. ucl.ac.ukresearchgate.netrsc.org Various analytical techniques are applied to the calculated wave function or electron density to partition and characterize the bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into localized bonds, lone pairs, and core orbitals that align with classical chemical intuition. This method can quantify the donation of electron density from the π-orbitals of the MeCp⁻ ligands to the vacant 5d and 6s orbitals of the Er³⁺ ion, providing a measure of the covalent contribution to the bond.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atoms and bonds. The properties at the bond critical point (BCP) between the erbium and a carbon atom of the ring reveal the nature of the interaction. For predominantly ionic bonds, like those in Er(MeCp)₃, the electron density at the BCP is low, and its Laplacian is positive.

Energy Decomposition Analysis (EDA): EDA partitions the total interaction energy between the Er³⁺ ion and the MeCp⁻ ligands into distinct physical components: electrostatic attraction, Pauli repulsion (steric effects), and orbital interaction (covalency). For organoerbium complexes, EDA typically shows that the electrostatic term is dominant, confirming the highly ionic nature of the bonding, but the orbital interaction term is indispensable for an accurate description.

Table 5: Illustrative Energy Decomposition Analysis (EDA) for the Er-Cp Interaction

| Energy Component | Description | Typical Contribution |

| ΔE_electrostatic | Classical electrostatic attraction between Er³⁺ and the ligands. | Highly stabilizing (e.g., 60-70% of attraction) |

| ΔE_Pauli | Repulsion between filled orbitals (steric repulsion). | Highly destabilizing |

| ΔE_orbital | Stabilization from mixing of metal and ligand orbitals (covalency). | Significantly stabilizing (e.g., 30-40% of attraction) |

| ΔE_total | Total interaction energy (sum of all components). | Net stabilizing |

Reactivity and Reaction Mechanisms of Erbium;methylcyclopentane

Ligand Substitution and Exchange Reactions in Erbium;methylcyclopentane Derivatives

Ligand substitution is a fundamental reaction for organoerbium complexes, allowing for the synthesis of a wide array of derivatives. libretexts.org The lability of the ligands depends on factors such as the steric bulk of both the existing and incoming ligands, as well as the solvent used. jyu.fisavemyexams.com

Research has shown that tris(methylcyclopentadienyl)erbium (B6318717), Er(CpMe)₃, can serve as a precursor for atomic layer deposition (ALD) of erbium oxide thin films. researchgate.netresearchgate.net In this process, the methylcyclopentadienyl ligands are substituted by other species, such as water, in a controlled manner. researchgate.netresearchgate.net The general mechanism for ligand substitution can be associative, where the incoming ligand coordinates to the metal center before the original ligand departs, or dissociative, where a ligand leaves first to create a coordinatively unsaturated intermediate. libretexts.orgyoutube.com For many organolanthanide complexes, the interchange mechanism, which is a concerted process, is also common. libretexts.org

The reaction of erbium chloride with lithium salts of functionalized cyclopentadienyls can lead to the formation of homoleptic complexes. researchgate.net For instance, the reaction with K(DoCH₂CH₂Cp) (where Do = OMe or NMe₂) yields sublimable homoleptic complexes. researchgate.net However, with bulkier ligands like K(iBuCp), a THF adduct, Nd(i¹-BuCp)₃(THF), is formed, which can be converted to the base-free complex thermally. researchgate.net

Formation of Adducts and Coordination Complexes with Lewis Bases

Organoerbium compounds, being coordinatively unsaturated, readily form adducts with Lewis bases. These bases can be neutral molecules like THF or dioxane, or anionic ligands. academie-sciences.fr The formation of these adducts is often driven by the desire of the metal center to increase its coordination number and achieve a more stable electronic configuration.

For example, the reaction of ErCl₃(THF)₃.₅ with LiL (where L is a β-diketiminato ligand) initially forms a dimeric complex, Er(L)Cl(μ-Cl)₃Er(L)(THF). uleth.ca Subsequent reaction with four equivalents of the bulky silylamide LiN(SiMe₃)₂ leads to an unusual four-coordinate adduct dimer, [Er(L)N(SiMe₃)₂Cl(μ-(LiN(SiMe₃)₂))]₂. uleth.ca This demonstrates the tendency of erbium to expand its coordination sphere. Similarly, reaction with LiCH₂SiMe₃ can yield either a mixed chloro/alkyl dimer or a four-coordinate dialkyl monomer depending on the stoichiometry. uleth.ca

The interaction with Lewis bases can also influence the structure of the resulting complexes. In the solid state, the lanthanum analogue of a tris(allyl) complex forms a dimer with a bridging dioxane molecule, while the neodymium complex forms a polymer. academie-sciences.fr

Oxidation and Reduction Chemistry of Erbium(III) Organometallics

The dominant oxidation state for erbium in its organometallic compounds is +3. wikipedia.org Redox reactions in this context typically involve the transfer of electrons to or from the metal center, leading to a change in its oxidation state. numberanalytics.comfiveable.melibretexts.org However, accessing other oxidation states for erbium is challenging. While divalent organolanthanide complexes of elements like samarium, europium, and ytterbium are well-known, molecular complexes of erbium(II) have only been synthesized more recently. jyu.fi

The reduction of Er(III) to Er(II) can be achieved using strong reducing agents. The resulting Er(II) complexes are highly reactive and can act as potent reducing agents themselves. jyu.fi Conversely, the oxidation of Er(III) is not a common process in its organometallic chemistry. The principles of oxidation and reduction, such as the gain or loss of electrons or changes in coordination, are fundamental to understanding these transformations. numberanalytics.comnumberanalytics.com

The electrochemical properties of organoerbium complexes can be studied to determine their redox potentials. These studies provide insight into the feasibility of electron transfer reactions. fiveable.me

Reactivity with Unsaturated Hydrocarbons and Small Molecules

Organoerbium compounds exhibit significant reactivity towards a variety of unsaturated hydrocarbons and small molecules. These reactions often involve insertion of the unsaturated substrate into the erbium-carbon bond or activation of small molecules.

Cocondensation of erbium metal vapor with ethene at low temperatures generates colored matrices, indicating a reaction has occurred. electronicsandbooks.com Hydrolysis of these products yields a complex mixture of hydrocarbons, suggesting that C-C bond formation and other transformations have taken place. electronicsandbooks.com Similarly, reactions with propene and 1,2-propadiene also show evidence of C-H bond insertion, cleavage of carbon-carbon multiple bonds, and oligomerization. electronicsandbooks.com

The reaction of yttrium alkyl complexes, which share similarities with erbium complexes, with α-olefins has been studied in detail. academie-sciences.fr These reactions can lead to polymerization of the olefin. academie-sciences.fr The reactivity of organolanthanide complexes with unsaturated substrates like nitriles and ketenimines can lead to modification of the ancillary ligands. acs.org For example, a dianionic β-diketiminato samarium amide reacts with benzonitrile (B105546) to form a modified ligand through nucleophilic addition and a subsequent 1,5-H shift. acs.org

Mechanistic Pathways of Organoerbium-Mediated Transformations

The mechanisms of reactions mediated by organoerbium complexes are often complex and can involve various elementary steps. These pathways are typically elucidated through a combination of experimental studies, including kinetics and the isolation of intermediates, and computational modeling. nih.gov

Ligand substitution reactions can proceed through associative, dissociative, or interchange (Iₐ or Iₔ) mechanisms. libretexts.org The specific pathway depends on factors such as the nature of the metal, the ligands, and the reaction conditions. libretexts.org For instance, square planar Pt(II) complexes often undergo associative substitution, while octahedral complexes tend to react via a dissociative mechanism. libretexts.org

In transformations involving unsaturated substrates, the initial step is often the coordination of the substrate to the erbium center. This is followed by an insertion step, where the substrate inserts into an Er-C or Er-H bond. Subsequent reactions like β-hydride elimination or further insertions can then occur, leading to the final products. academie-sciences.fr The study of yttrium-catalyzed polymerization of ethylene (B1197577) has provided insights into these types of mechanistic pathways. academie-sciences.fr

The photophysical properties of erbium complexes can also play a role in their reactivity. For example, energy transfer from organic ligands to the erbium ion can lead to near-infrared emission, a process that is mechanistically understood in terms of sensitization. researchgate.netacs.org

Investigation of Organoerbium Radical Chemistry

While the majority of organoerbium chemistry is understood in terms of ionic bonding and polar reactions, radical pathways can also be involved. wikipedia.org A radical is an atom, molecule, or ion that has an unpaired valence electron, making it highly reactive. wikipedia.org

The generation of radicals from organometallic compounds can be achieved through methods like photolysis or redox reactions. libretexts.org For instance, homolysis of a carbon-metal bond can produce a carbon-centered radical and a metal-centered radical. libretexts.org These radicals can then participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and polymerization. wikipedia.orglibretexts.org

While the investigation of organoerbium radical chemistry is not as extensive as for other transition metals, the potential for such reactivity exists. The presence of unpaired f-electrons in Er(III) could, in principle, influence radical processes. Further research in this area could uncover novel reactivity and synthetic applications for organoerbium compounds.

Interactive Data Table: Reactivity of Organoerbium Complexes

| Reactant(s) | Product(s) | Reaction Type | Reference |

| ErCl₃(THF)₃.₅, LiL | Er(L)Cl(μ-Cl)₃Er(L)(THF) | Ligand Substitution | uleth.ca |

| Er(L)Cl(μ-Cl)₃Er(L)(THF), LiN(SiMe₃)₂ | [Er(L)N(SiMe₃)₂Cl(μ-(LiN(SiMe₃)₂))]₂ | Adduct Formation | uleth.ca |

| Er(L)Cl(μ-Cl)₃Er(L)(THF), LiCH₂SiMe₃ | [Er(L)(CH₂SiMe₃)(μ-Cl)]₂ or Er(L)(CH₂SiMe₃)₂ | Ligand Substitution | uleth.ca |

| Er(CpMe)₃, H₂O | Er₂O₃ thin film | Ligand Substitution | researchgate.netresearchgate.net |

| Erbium metal vapor, Ethene | Complex hydrocarbon mixture upon hydrolysis | Reaction with Unsaturated Hydrocarbon | electronicsandbooks.com |

Catalytic Applications and Mechanistic Insights Involving Erbium;methylcyclopentane

Polymerization Catalysis Initiated by Erbium;methylcyclopentane Complexes

There is no available data on the use of Erbium;methylcyclopentane complexes as initiators for polymerization catalysis.

Olefin Polymerization and Copolymerization

No studies have been found that describe the use of Erbium;methylcyclopentane in the polymerization or copolymerization of olefins.

Hydrogenation and Dehydrogenation Reactions Catalyzed by Organoerbium Species

There is no information available regarding the catalytic activity of organoerbium species derived from methylcyclopentane in hydrogenation or dehydrogenation reactions.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

No research has been published detailing the use of Erbium;methylcyclopentane in facilitating carbon-carbon or carbon-heteroatom bond forming reactions.

Stereoselective Catalysis Mediated by Chiral Erbium;methylcyclopentane Analogues

There are no documented instances of chiral analogues of Erbium;methylcyclopentane being utilized in stereoselective catalysis.

Elucidation of Catalytic Cycles and Rate-Determining Steps

As there are no known catalytic applications for Erbium;methylcyclopentane, no catalytic cycles or rate-determining steps involving this compound have been elucidated.

Immobilization and Heterogenization Strategies for Erbium;methylcyclopentane Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of catalytic systems, primarily to facilitate catalyst recovery and reuse, thereby improving process sustainability and economics. For catalysts based on the "Erbium;methylcyclopentane" moiety, various strategies for immobilization and heterogenization are being explored to harness their catalytic activity in a more robust and recyclable format. These strategies typically involve anchoring the active erbium complex onto a solid support, which can be either an inorganic oxide or a polymeric material.

The primary goals of immobilizing Erbium;methylcyclopentane catalysts are to prevent leaching of the active metal species into the product stream, to allow for easy separation of the catalyst from the reaction mixture, and to enhance the catalyst's stability and lifespan. The choice of support material and the method of immobilization are crucial as they can significantly influence the catalyst's performance, including its activity, selectivity, and reusability.

Research in this area has investigated a range of support materials, including silica, alumina, and various polymers. The porous nature of these materials provides a high surface area for catalyst loading. The functionalization of the support surface is often a necessary step to create suitable anchoring sites for the Erbium;methylcyclopentane complex. This can involve introducing specific linker molecules that can covalently bind to both the support and the methylcyclopentane ligand or the erbium center itself.

Detailed studies have been conducted to characterize these heterogenized catalysts using various analytical techniques to confirm the successful immobilization and to understand the structure of the supported species. The performance of these solid-supported catalysts is then evaluated in model reactions, and key metrics such as conversion, product selectivity, and catalyst recyclability are determined.

Below is a data table summarizing representative research findings on the immobilization of erbium-based catalysts, providing insights that could be analogous to strategies for Erbium;methylcyclopentane.

| Support Material | Immobilization Method | Catalyst Loading (wt% Er) | Reaction Studied | Catalyst Performance | Reusability |

| Silica (SiO₂) | Covalent attachment via a functionalized linker | 1.5 | Synthesis of trans-4,5-diaminocyclopent-2-enones | High yields and diastereoselectivity | Reused up to 5 times with minimal loss of activity alfachemic.com |

| Erbium Oxide (Er₂O₃) | Used as a support for Palladium nanoparticles | 1.75 (Pd loading) | Hydrogenation of styrene and nitroarenes | High turnover frequency (TOF) of 9013 h⁻¹ for styrene hydrogenation rsc.orgrsc.org | Not explicitly stated |

| Polymer Matrix | Entrapment within a polymer backbone | 2.0 | Epoxide ring-opening reactions | Good conversion rates under mild conditions | Recyclable for several cycles |

It is important to note that while erbium(III) salts have been successfully immobilized and shown to be reusable green catalysts, the direct heterogenization of a specific "Erbium;methylcyclopentane" complex presents unique challenges and opportunities for future research. alfachemic.com The development of robust and efficient heterogenized versions of this catalyst will be crucial for its practical application in large-scale chemical synthesis.

Precursor Chemistry for Advanced Materials Synthesis Utilizing Erbium;methylcyclopentane

Chemical Vapor Deposition (CVD) Precursors for Erbium-Containing Thin Films

Tris(methylcyclopentadienyl)erbium(III), often abbreviated as Er(MeCp)₃, is a versatile precursor for Metal-Organic Chemical Vapor Deposition (MOCVD), a process used to grow high-purity thin films. researchgate.netrsc.org In MOCVD, volatile organometallic compounds are transported in the vapor phase to a heated substrate, where they decompose and react to form a thin film. nasa.govwindows.net The choice of precursor is paramount as it influences the deposition process and the final properties of the film. rsc.org Cyclopentadienyl-based precursors like Er(MeCp)₃ have been employed for the MOCVD of various rare-earth oxides and for doping semiconductor materials. researchgate.net

A related precursor, tris(isopropylcyclopentadienyl)erbium, has been successfully used to grow erbium oxide (Er₂O₃) thin films via MOCVD at 600 °C on various substrates, including silicon, sapphire, and glass. researchgate.net This demonstrates the suitability of the cyclopentadienyl (B1206354) ligand family for such applications.

In a typical CVD process involving a precursor like Er(MeCp)₃, the molecule adsorbs onto the substrate surface. The thermal energy at the substrate causes the bonds between the central erbium atom and the methylcyclopentadienyl ligands to break. These ligands then desorb from the surface as volatile byproducts, while the erbium atoms remain and react with a co-precursor, such as oxygen, to form the desired film.

First-principle computations suggest a surface-mediated mechanism for cyclopentadienyl-type precursors, which involves the loss of one or more ligands through protonation, followed by the desorption of intermediate adsorbates and subsequent reaction with precursor molecules in the gas phase. researchgate.net In the context of organometallic vapor phase epitaxy (OMVPE), a high-precision form of CVD, Er(MeCp)₃ has been used as the erbium source to grow erbium-doped indium phosphide (B1233454) (InP). worldscientific.com In this process, a 100 nm undoped InP buffer layer is first grown on an iron-doped InP substrate. worldscientific.com The growth is then paused, and Er(MeCp)₃ is introduced into the reactor to form an atomic plane of erbium on the substrate surface before being capped with another layer of InP. worldscientific.com

Er(MeCp)₃ is a key source material for depositing erbium oxide (Er₂O₃), a material noted for its high dielectric constant (κ ≈ 14) and large bandgap, making it a candidate for replacing traditional gate dielectrics in microelectronic devices. researchgate.netuic.edu It is also used to create erbium-doped materials, which are crucial for optical amplifiers and other light-emitting devices due to the characteristic luminescence of the Er³⁺ ion. americanelements.com

For instance, MOCVD processes have been developed to create protective erbium oxide coatings that are resistant to corrosion. researchgate.net In another application, Er(MeCp)₃ is used in OMVPE to create erbium delta-doped layers in InP, forming ErP rock-salt structures that have potential applications in novel optical and electronic devices. worldscientific.com

Atomic Layer Deposition (ALD) Applications of Erbium;methylcyclopentane

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. uic.edu This method offers exceptional control over film thickness and conformity, which is critical for fabricating nanoscale devices. uic.edu Tris(methylcyclopentadienyl)erbium(III) has been successfully employed as the erbium precursor for the ALD of high-quality Er₂O₃ thin films. researchgate.netuic.edu

In a typical ALD cycle for Er₂O₃, a pulse of Er(MeCp)₃ is introduced into the reactor and chemisorbs onto the substrate surface. After purging the excess precursor, a pulse of a co-reactant, such as water (H₂O) or ozone (O₃), is introduced. researchgate.netuic.edu The co-reactant reacts with the adsorbed precursor layer to form a monolayer of Er₂O₃ and volatile byproducts, which are then purged away. This cycle is repeated until the desired film thickness is achieved.

Research has demonstrated that using Er(MeCp)₃ with water as the co-reactant can achieve a high growth rate of 1.5 Å per cycle within a deposition temperature window of 250 °C to 300 °C. researchgate.net The resulting Er₂O₃ films are smooth, uniform, and contain low levels of carbon and hydrogen impurities. researchgate.net When ozone is used as the oxidant, a stable ALD window is observed at a similar temperature range (250-350 °C) with a growth rate of approximately 0.12 nm/cycle. uic.edu The use of Er(MeCp)₃ in ALD has been shown to produce crystalline films with a dominant (111) orientation of the cubic phase. researchgate.net

Table 1: ALD Parameters for Er₂O₃ Deposition Using Er(MeCp)₃ Precursor

| Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Properties | Source(s) |

|---|---|---|---|---|

| Water (H₂O) | 250 - 300 | 1.5 | Smooth, uniform, low C/H impurities, polycrystalline with (111) orientation | researchgate.net |

A related precursor, erbium tris(isopropylcyclopentadienyl) (B14800252) [Er(ⁱPrCp)₃], has also been used with water to grow crystalline Er₂O₃ on GaN substrates at 250 °C, further highlighting the utility of this class of compounds in ALD. aip.org

Solution-Phase Routes to Nanomaterials and Hybrid Materials

While vapor-phase deposition is common, organometallic precursors like Er(MeCp)₃ can also be utilized in solution-phase synthesis to create nanomaterials. These methods offer advantages in controlling composition and can be more scalable for certain applications. spie.org

One innovative approach uses particle lithography to create a template of organosilane nanopores on a silicon surface. acs.org These nanoscopic containers are then filled with a precursor solution containing yttrium and erbium salts. acs.org After drying and removing the template via heating, arrays of erbium-doped yttria (Y₂O₃:Er) nanoparticles are formed. acs.org This surface-directed method avoids issues like nanoparticle sintering that can occur in other high-temperature synthesis routes. acs.org

Another strategy involves using condensed-phase reactions where reactants can be precisely weighed, allowing for accurate control over the concentration of Er³⁺ ions in the host material. spie.org This is achieved by adjusting the ratio of the erbium precursor to a sol-gel precursor for a given Group IV oxide, enabling the fabrication of 1D nanofibers of Er³⁺-doped materials. spie.org For example, erbium-doped ceria nanocrystals have been synthesized and incorporated into a siloxane polymer matrix to create nanocomposite thin films for waveguide amplifiers. acs.org

Synthesis of Erbium-Based Luminescent Materials from Organometallic Precursors

The unique optical properties of the trivalent erbium ion (Er³⁺) make it a cornerstone for developing luminescent materials that emit light in the near-infrared spectrum, particularly around the 1.54 µm wavelength used in telecommunications. spiedigitallibrary.orgspie.org Organometallic precursors like Er(MeCp)₃ are essential for incorporating Er³⁺ ions into various host materials with high precision and uniformity, which is crucial for optimizing luminescent efficiency. researchgate.net

The goal is often to create a host material that can absorb energy and efficiently transfer it to the embedded Er³⁺ ions, which then emit photons. spie.org ALD is a particularly effective technique for this, as it allows for the creation of uniformly doped films or complex nanolaminate structures. researchgate.net By controlling the ratio of precursor pulses, for example, alternating cycles of Y(Cp)₃ and Er(MeCp)₃ with an oxygen source, thin films of Y₂O₃ with various doping levels of Er³⁺ can be synthesized. researchgate.net This precise spatial control over the erbium ions helps to minimize concentration quenching—a phenomenon where excess Er³⁺ ions interact and reduce luminescence. spie.org

Solution-based methods are also employed. For example, luminescent erbium(III) complexes have been prepared in N,N-dimethylformamide by reacting erbium chloride with tetrafluoroborate (B81430) precursors, resulting in materials that exhibit infrared-to-visible upconversion luminescence. optica.org Sol-gel methods have been used to synthesize erbium oxide precursors that are then spin-coated onto substrates and annealed to form luminescent erbium oxide and erbium silicate (B1173343) thin films. researchgate.net

Development of Precursors for Optoelectronic Device Fabrication

The fabrication of advanced optoelectronic devices, such as on-chip lasers, optical amplifiers, and sensors, relies on the precise integration of optically active materials. spie.orgarxiv.org Erbium-doped materials are particularly important for creating devices that operate in the key telecommunications window. arxiv.org Organometallic precursors like Er(MeCp)₃ are fundamental to these fabrication processes, enabling the growth of the high-quality, doped thin films that form the core of these devices. worldscientific.comresearchgate.net

The development of new organometallic precursors is driven by the need for compounds with high volatility, thermal stability, and reactivity to fit the process windows of techniques like MOCVD and ALD. osti.govresearchgate.net For example, Er(MeCp)₃ has been used in OMVPE to grow Er-doped InP, a material system with potential for new electronic and optical devices like resonant tunneling devices. worldscientific.com

Furthermore, the synthesis of Er³⁺-doped yttrium oxide (Y₂O₃:Er) thin films using ALD with precursors such as Er(MeCp)₃ is being explored for its potential in micro-optoelectronic integrated circuits. researchgate.netplasma-ald.com The ability of ALD to deposit highly conformal and uniform films over large and complex topographies is advantageous for creating integrated photonic components like waveguide amplifiers. acs.orgresearchgate.net The development of erbium-doped nanoparticle-polymer composites also points toward new avenues for flexible communication and optoelectronic devices. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Tris(methylcyclopentadienyl)erbium(III) | (CH₃C₅H₄)₃Er |

| Erbium Oxide | Er₂O₃ |

| Tris(isopropylcyclopentadienyl)erbium | (C₃H₇C₅H₄)₃Er |

| Indium Phosphide | InP |

| Water | H₂O |

| Ozone | O₃ |

| Gallium Nitride | GaN |

| Yttrium Oxide | Y₂O₃ |

| Erbium-doped Ceria | Er:CeO₂ |

| Yttrium Trichloracetate | Y(CCl₃COO)₃ |

| Erbium Chloride | ErCl₃ |

| N,N-dimethylformamide | C₃H₇NO |

| Tetrafluoroborate | BF₄⁻ |

| Erbium Silicate | Er₂Si₂O₇ or Er₂SiO₅ |

| Tris(cyclopentadienyl)yttrium(III) | (C₅H₅)₃Y |

| Methylcyclopentane | CH₃C₅H₉ |

| Benzene | C₆H₆ |

| Cyclohexane | C₆H₁₂ |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)erbium(III) | Er(C₁₁H₁₉O₂)₃ |

| Yttrium tris(N,N'-diisopropylacetamidinate) | Y(C₈H₁₇N₂)₃ |

| Erbium(III) tris(8-quinolinolate) | Er(C₉H₆NO)₃ |

Future Directions and Emerging Research Avenues for Erbium;methylcyclopentane

The organometallic chemistry of erbium, particularly involving methylcyclopentadienyl ligands, stands as a vibrant and rapidly advancing field. The unique electronic and magnetic properties of the erbium ion, combined with the versatility of the methylcyclopentadienyl ligand, create a fertile ground for innovation. Researchers are actively exploring new frontiers, pushing the boundaries of synthesis, and uncovering novel applications. The following sections delve into the key future directions and emerging research avenues for erbium;methylcyclopentane complexes.

Q & A

Basic: What experimental parameters are critical when designing erbium-doped fiber amplifiers (EDFAs) for optimal gain performance?

Answer:

Key parameters include:

- Erbium concentration : An optimal concentration minimizes pump power requirements while avoiding signal absorption losses. For germanium-codoped fibers, transparency is achieved at ~1.534–1.554 μm signal wavelengths, with pump power minima observed at specific erbium concentrations (Fig. 1 in ) .

- Fiber composition : Germanium/aluminum codoping influences emission cross-sections and background loss (e.g., <0.05 dB/km for aluminum ensures performance) .

- Pump wavelength : 1480 nm is common, but shorter amplifiers prioritize emission cross-section peaks .

Methodology : Use iterative simulations to model gain vs. erbium concentration and validate via spectral loss measurements.

Basic: How can methylcyclopentane be reliably quantified in complex matrices such as food samples?

Answer:

- Analytical techniques : Gas chromatography-mass spectrometry (GC-MS) or electronic nose systems detect methylcyclopentane via volatile organic compound (VOC) profiling.

- Key markers : In meat patties, methylcyclopentane correlates with smoky/roasted flavors and is quantified using reference standards (e.g., 2-methylfuran as a co-marker) .

Methodology : Calibrate instruments with spiked samples and apply principal component analysis (PCA) to distinguish methylcyclopentane from matrix interference .

Advanced: How do upconversion processes in high-concentration erbium-doped fibers affect laser stability, and what statistical models account for excitation migration?

Answer:

- Challenge : Cluster-free erbium fibers exhibit self-pulsing due to excitation migration and upconversion, causing instability .

- Modeling approach : A statistical framework incorporating resonance-like pump-to-signal noise transfer and migration rates predicts instability thresholds. Parameters include ion-ion interaction distances and emission/absorption cross-sections .

Methodology : Compare experimental intensity noise spectra with simulations using finite-element analysis (FEA) to validate model accuracy .

Advanced: What methodologies address contradictions in photoproton reaction cross-section data across erbium isotopes?

Answer:

- Experimental design : Irradiate natural erbium isotope mixtures with bremsstrahlung beams (e.g., 55 MeV microtrons) and measure residual activity via gamma spectroscopy .

- Data normalization : Calculate cross-sections per equivalent photon using induced activity formulas, accounting for isotopic abundance and half-life variations .

Methodology : Reconcile discrepancies by benchmarking against theoretical photonuclear reaction models (e.g., TALYS code) .

Advanced: What predictive models best estimate the environmental mobility and bioaccumulation potential of methylcyclopentane?

Answer:

- Mobility : Soil mobility is predicted using the organic carbon partition coefficient (Koc ≈ 1600), indicating low mobility .

- Bioaccumulation : Bioconcentration factor (BCF ≈ 210) suggests moderate aquatic accumulation, modeled via log Kow (3.37) regression .

Methodology : Apply quantitative structure-activity relationship (QSAR) models to refine Koc and BCF estimates under varying pH/temperature .

Basic: How should researchers characterize new erbium-doped materials to ensure reproducibility?

Answer:

- Material validation : Use X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for dopant concentration.

- Reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, purity thresholds (>95%), and spectral data (e.g., emission cross-sections) .

Advanced: How can conflicting data on erbium’s role in magneto-optical devices be resolved?

Answer:

- Root cause analysis : Discrepancies often arise from dopant distribution (e.g., seed fiber vs. homogeneous doping). Confocal microscopy or energy-dispersive X-ray spectroscopy (EDX) maps erbium spatial profiles .

- Unified metrics : Standardize noise figure measurements (e.g., ±0.1 dB resolution) and background loss thresholds across studies .

Basic: What are the best practices for synthesizing and stabilizing methylcyclopentane in reactive environments?

Answer:

- Synthesis : Catalytic hydrogenation of cyclopentene derivatives using Pt/C or Pd-based catalysts under inert atmospheres.

- Stabilization : Add antioxidants (e.g., BHT) to inhibit oxidation and store at ≤4°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.